molecular formula C23H29N3O4S B2818717 N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide CAS No. 896279-10-0

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2818717
CAS No.: 896279-10-0
M. Wt: 443.56
InChI Key: ASLLBPMGZCGWDM-UHFFFAOYSA-N
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Description

N1-((1-(Mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound belonging to the class of oxalamide derivatives. It is characterized by a pyrrolidine scaffold modified with a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group at the nitrogen position, which is bridged via an oxalamide linker to a meta-tolyl (3-methylphenyl) group . This specific molecular architecture, particularly the mesitylsulfonyl group, is known to provide steric bulk and electron-withdrawing effects, which can enhance a compound's binding affinity to certain protein targets and improve metabolic stability . Compounds within this structural family have garnered significant attention in medicinal chemistry and pharmaceutical research due to their potential biological activities. Research on analogous molecules suggests that this compound may serve as a valuable scaffold for developing new therapeutic agents, with preliminary studies indicating potential as a kinase inhibitor, which are crucial targets in pathways often implicated in cancer . Its properties also make it a useful intermediate or building block for the synthesis of more complex, biologically active molecules . The product is provided for research and development purposes exclusively. It is strictly for in vitro (non-biological) applications and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-15-7-5-8-19(13-15)25-23(28)22(27)24-14-20-9-6-10-26(20)31(29,30)21-17(3)11-16(2)12-18(21)4/h5,7-8,11-13,20H,6,9-10,14H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLLBPMGZCGWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyDetails
IUPAC Name This compound
CAS Number 896279-10-0
Molecular Weight 443.6 g/mol
Molecular Formula C23H29N3O4S

The structure features a pyrrolidine ring, a mesitylsulfonyl group, and an oxalamide moiety, which contribute to its biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mesitylsulfonyl group enhances binding affinity due to steric effects, while the oxalamide moiety may facilitate interactions critical for modulating biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It could interact with various receptors, influencing signaling pathways that affect cell function.

Biological Activity and Case Studies

Research has indicated that compounds similar to this compound exhibit a range of biological activities including anti-inflammatory, analgesic, and anticancer effects.

Case Study Examples:

  • Anti-Cancer Activity:
    • A study demonstrated that related oxalamides showed significant cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation.
  • Anti-inflammatory Effects:
    • Research indicated that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties:
    • Investigations into neuroprotective effects revealed that certain derivatives can reduce oxidative stress markers in neuronal cell cultures.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy.

Key Findings Include:

  • Structure-Activity Relationship (SAR): Modifications at the pyrrolidine or aromatic rings have been shown to significantly affect biological activity.
ModificationBiological Effect
Substitution on PyrrolidineIncreased enzyme inhibition potency
Altered Aromatic GroupsEnhanced receptor binding affinity

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxalamides

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Application Key Findings References
Target Compound N1-(mesitylsulfonyl-pyrrolidinylmethyl), N2-(m-tolyl) Not reported Inferred: Potential antiviral or enzymatic Structural analogy suggests roles in drug design or enzyme modulation. N/A
Compound 13 () N1-(acetylpiperidinylmethyl-thiazolyl), N2-(4-chlorophenyl) 478.14 Antiviral (HIV entry inhibition) 36% yield, stereoisomerically pure; moderate activity in functional assays.
S336 () N1-(2,4-dimethoxybenzyl), N2-(2-(pyridin-2-yl)ethyl) 422.42 (calc.) Umami flavor enhancer NOEL: 100 mg/kg bw/day; safe for food use with >33 million safety margin.
Compound 6 () N1-(adamant-2-yl), N2-(benzyloxy) 378.47 Soluble epoxide hydrolase (sEH) inhibition >90% purity; demonstrated inhibitory potency in enzymatic assays.
N1-(4-chlorophenyl)-N2-(pyrrolidinylmethyl-thiazolyl) () N1-(4-chlorophenyl), N2-(pyrrolidinylmethyl-thiazolyl) 408.10–422.12 Antiviral (HIV) Stereoisomeric mixtures (1:1); higher yields (39–53%) and purity (93–95%).

Key Comparison Points

Structural Diversity and Functional Groups

  • Antiviral Oxalamides (): Compounds like 13 , 14 , and 15 feature thiazole-pyrrolidine hybrids and chlorophenyl groups, optimizing steric and electronic interactions with viral targets. The target compound’s mesitylsulfonyl group may confer enhanced resistance to enzymatic degradation compared to acetyl or unmodified pyrrolidine substituents .
  • Flavoring Agents (): S336 and related compounds prioritize small aromatic groups (e.g., dimethoxybenzyl, pyridinylethyl) for receptor binding. The target’s bulkier mesitylsulfonyl group likely precludes flavor-enhancing utility but aligns with therapeutic applications .
  • Enzyme Inhibitors (): Adamantyl and benzyloxy substituents in oxalamides like 6 enhance hydrophobic interactions with sEH. The mesitylsulfonyl group’s rigidity and size could similarly modulate enzyme binding pockets .

The target compound’s mesitylsulfonyl group may further impede hydrolysis, extending half-life . Safety margins for flavoring oxalamides exceed 500 million due to low exposure levels (0.0002 µg/kg/day). Therapeutic oxalamides (e.g., antiviral agents) may require stricter toxicity evaluations due to higher dosing .

Synthetic Feasibility

  • Antiviral oxalamides in were synthesized in moderate yields (36–53%) via stereoselective routes. The target compound’s mesitylsulfonyl group may complicate synthesis, requiring specialized sulfonylation steps .
  • Enzyme-targeted oxalamides () achieved >90% purity using silica chromatography, a benchmark for the target compound’s purification .

Research Implications and Gaps

  • Antiviral Potential: The target compound’s pyrrolidine-thiazole analogs () show promise against HIV, suggesting its structural framework warrants testing in virological assays .
  • Enzyme Modulation : Adamantyl-containing oxalamides () highlight the role of bulky groups in enzyme inhibition, supporting further study of mesitylsulfonyl’s effects on sEH or similar targets .
  • Metabolic Studies : ’s findings on oxalamide stability underscore the need to assess the target compound’s pharmacokinetics and CYP interactions .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide?

  • Methodology : The synthesis typically involves:

  • Step 1 : Preparation of the pyrrolidine-mesitylsulfonyl intermediate via sulfonylation of pyrrolidine derivatives using mesitylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
  • Step 2 : Coupling with m-tolylamine via oxalyl chloride-mediated amidation. Reaction progress is monitored using TLC and LC-MS to confirm intermediate formation .
  • Challenge : Low yield in sulfonylation due to steric hindrance from the mesityl group. Optimization via microwave-assisted synthesis or flow chemistry can improve efficiency .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., mesitylsulfonyl methyl groups at δ ~2.3 ppm, aromatic protons of m-tolyl at δ ~7.1–7.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₂₃H₂₈N₄O₄S: ~480.18 g/mol).
  • X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the mesitylsulfonyl group relative to the pyrrolidine ring .

Q. What strategies address poor solubility in aqueous buffers during biological assays?

  • Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or PEGylated carriers to enhance bioavailability .
  • Structural Modification : Introduce polar groups (e.g., hydroxyls) on the pyrrolidine ring, guided by SAR studies of analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodology :

  • Analog Synthesis : Replace mesitylsulfonyl with smaller sulfonyl groups (e.g., tosyl) to assess steric effects on target binding .
  • Bioisosteric Replacement : Substitute the m-tolyl group with pyridinyl or thiophenyl moieties to modulate electronic properties .
  • Activity Data : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to identify critical substituents .

Q. What mechanisms explain conflicting bioactivity data across similar oxalamides?

  • Analysis Framework :

  • Assay Conditions : Variability in pH, redox environments, or serum proteins (e.g., albumin binding) may alter compound efficacy .
  • Off-Target Effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .
  • Metabolic Stability : Assess hepatic microsomal degradation rates; poor stability in one analog may explain reduced in vivo activity .

Q. How can computational methods predict target interactions?

  • Tools :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., JAK3) or proteases, leveraging mesitylsulfonyl’s hydrophobic pocket occupancy .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to evaluate binding stability over 100-ns trajectories .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., ruxolitinib) to identify critical hydrogen-bonding motifs .

Q. What methods optimize reaction yields in large-scale synthesis?

  • Process Chemistry :

  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to minimize byproducts .
  • Flow Reactors : Improve heat/mass transfer for exothermic sulfonylation, reducing decomposition .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) for >98% purity .

Q. How does the compound’s stability vary under physiological conditions?

  • Stability Studies :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Mesitylsulfonyl groups may hydrolyze at pH >8 .
  • Light/Temperature : Store lyophilized powder at -80°C; solutions degrade within 48 hours at 25°C .
  • Oxidative Stress : Add antioxidants (e.g., ascorbic acid) to cell culture media to prevent sulfoxide formation .

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